BenchChemオンラインストアへようこそ!

3-iodo-4-(1H-tetrazol-5-yl)benzoic acid

Lipophilicity LogP Medicinal Chemistry

3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid (CAS 1131588-15-2, PubChem CID is a heterobifunctional building block that incorporates a benzoic acid core substituted with an iodine atom at the 3‑position and a 1H‑tetrazol‑5‑yl group at the 4‑position. Its molecular formula is C₈H₅IN₄O₂, with a molecular weight of 316.06 g·mol⁻¹.

Molecular Formula C8H5IN4O2
Molecular Weight 316.06 g/mol
CAS No. 1131588-15-2
Cat. No. B3184763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-4-(1H-tetrazol-5-yl)benzoic acid
CAS1131588-15-2
Molecular FormulaC8H5IN4O2
Molecular Weight316.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)I)C2=NNN=N2
InChIInChI=1S/C8H5IN4O2/c9-6-3-4(8(14)15)1-2-5(6)7-10-12-13-11-7/h1-3H,(H,14,15)(H,10,11,12,13)
InChIKeyZTJYFGKYTVPQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4-(1H-tetrazol-5-yl)benzoic Acid (CAS 1131588-15-2) – Key Physicochemical and Structural Properties for Informed Procurement


3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid (CAS 1131588-15-2, PubChem CID 44828524) is a heterobifunctional building block that incorporates a benzoic acid core substituted with an iodine atom at the 3‑position and a 1H‑tetrazol‑5‑yl group at the 4‑position. Its molecular formula is C₈H₅IN₄O₂, with a molecular weight of 316.06 g·mol⁻¹ [1]. The compound displays a computed XLogP3‑AA of 1.3, a topological polar surface area of 91.8 Ų, and contains two hydrogen‑bond donors and five hydrogen‑bond acceptors [1]. It is supplied at purities of ≥95 % to ≥98 % (NLT 98 % per vendor specification) , and is primarily used as a versatile synthetic intermediate in medicinal chemistry and materials science owing to the orthogonal reactivity of its three functional groups.

Why 3-Iodo-4-(1H-tetrazol-5-yl)benzoic Acid Cannot Be Casually Replaced by Closely Related Tetrazole-Benzoic Acid Analogs


Superficially similar tetrazol‑benzoic acids such as 4‑(1H‑tetrazol‑5‑yl)benzoic acid (CAS 34114‑12‑0) or 3‑(1H‑tetrazol‑5‑yl)benzoic acid (CAS 73096‑39‑6) share the same core heterocycle and carboxyl group, yet they lack the iodine substituent that endows the target compound with a 66 % higher molecular weight, a 0.6‑unit increase in computed logP, and the ability to participate in oxidative addition, halogen bonding, and radioiodination chemistries [1][2]. Conversely, 5‑(3‑iodophenyl)‑1H‑tetrazole (CAS 73096‑41‑0) retains the iodine atom but omits the carboxylic acid group, forfeiting the enhanced aqueous solubility, hydrogen‑bonding capacity, and metal‑coordination potential conferred by the acid functionality [3]. Substituting any of these analogs would therefore alter the physicochemical profile, reactivity, and biological readouts in ways that are often incommensurable with the intended experimental design.

Quantitative Differential Evidence for 3-Iodo-4-(1H-tetrazol-5-yl)benzoic Acid Relative to Its Closest Analogs


Enhanced Lipophilicity – Computed logP Comparison with Non-Iodinated Para-Substituted Analog

The target compound exhibits a computed XLogP3-AA of 1.3, which is 0.6 units higher than the value of 0.7 for 4-(1H-tetrazol-5-yl)benzoic acid (CAS 34114-12-0) [1][2]. This increase is attributable to the iodine substituent and is consistent with a class-level shift toward greater hydrophobicity among ortho-iodo tetrazole derivatives.

Lipophilicity LogP Medicinal Chemistry

Distinct Molecular Weight and Heavy-Atom Profile for Pharmacokinetic Differentiation

With a molecular weight of 316.06 g·mol⁻¹, the compound is 66 % heavier than 3‑(1H‑tetrazol‑5‑yl)benzoic acid (190.16 g·mol⁻¹) [1][2]. It contains 15 heavy atoms, including one iodine (Z = 53), compared with 14 heavy atoms for the non-iodinated comparator [1][2]. The increased mass arises solely from the iodine substituent, which also enhances van der Waals contact surface and polarizability.

Molecular Weight Heavy Atom Count Pharmacokinetics

Ortho‑Iodo‑Tetrazole Motif Enables Cyclization to Benziodazolotetrazole Frameworks

The iodine atom ortho to the tetrazole ring in the target compound allows for oxidative cyclization to form I‑substituted benziodazolotetrazoles (BIATs), a class of hypervalent iodine(III) heterocycles. Literature precedent demonstrates that 5‑(2‑iodophenyl)‑1H‑tetrazole, a close structural relative, undergoes chlorination/cyclization to yield BIAT‑Cl [1]. Non‑iodinated analogs such as 4‑(1H‑tetrazol‑5‑yl)benzoic acid cannot participate in this transformation because they lack the essential iodine leaving group.

Iodocyclization Benziodazolotetrazole Energetic Materials

Halogen‑Bond Donor Capability for Supramolecular Engineering

The iodine atom in the 3‑position acts as a potent halogen‑bond donor (σ‑hole) that can engage in specific, directional non‑covalent interactions with Lewis bases. Crystallographic data for the non‑iodinated analog 3‑(1H‑tetrazol‑5‑yl)benzoic acid confirm that its solid‑state packing is governed solely by N–H···O and O–H···N hydrogen bonds, with no halogen‑bonding motif possible [1]. The target compound therefore offers an orthogonal supramolecular synthon that can be exploited for crystal engineering and co‑crystal design.

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Radioiodination Potential for Imaging and Radiotracer Applications

The iodine substituent provides a direct site for isotopic exchange with radioiodine (¹²⁵I, ¹³¹I) without the need for prosthetic group attachment. This is a well‑established class‑level advantage of aryl iodides over non‑halogenated congeners [1]. The non‑iodinated comparator 3‑(1H‑tetrazol‑5‑yl)benzoic acid cannot undergo direct radioiodination and would require a separate conjugation step, adding complexity, cost, and potential perturbation of biological activity.

Radioiodination Radiolabeling Iodine-125

Dual Acid Functionality Expands Metal‑Coordination Versatility Over Monofunctional Analog

The target compound possesses both a carboxylic acid (pKa ~ 4) and a tetrazole NH (pKa ~ 4.5–5), providing two acidic sites with distinct coordination preferences for metal ions [1]. By contrast, 5‑(3‑iodophenyl)‑1H‑tetrazole (CAS 73096‑41‑0) retains only the tetrazole NH as an acidic proton, with no carboxylate ligand available for bridging or chelation [2]. Crystal structures of related difunctional tetrazole‑benzoic acids confirm the formation of 2D hydrogen‑bonded networks, while monofunctional analogs typically yield lower‑dimensional architectures.

Coordination Chemistry Tetrazole Bioisostere Metal-Organic Frameworks

Optimal Research and Industrial Use Cases for 3-Iodo-4-(1H-tetrazol-5-yl)benzoic Acid Driven by Quantitative Differentiation


Lead‑Optimization Libraries Requiring Mid‑Range Lipophilicity and Intracellular Permeability

In medicinal chemistry programs where a tetrazole bioisostere of a carboxylic acid is desired alongside moderate lipophilicity for cell penetration, 3‑iodo‑4‑(1H‑tetrazol‑5‑yl)benzoic acid (XLogP = 1.3) offers a 0.6‑unit logP advantage over 4‑(1H‑tetrazol‑5‑yl)benzoic acid (XLogP = 0.7) [Section 3, Evidence Item 1]. This makes it the preferred scaffold for designing intracellular‑targeting inhibitors where passive diffusion is critical.

Development of Hypervalent Iodine Reagents and Energetic Materials via Benziodazolotetrazole Cyclization

The ortho‑iodo‑tetrazole arrangement permits oxidative cyclization to benziodazolotetrazoles, a reaction that is structurally impossible with non‑iodinated analogs [Section 3, Evidence Item 3]. Research groups focused on hypervalent iodine chemistry or energetic materials synthesis should prioritize this compound as a precursor to I‑substituted tetrazolo[1,5‑b][1,2]benziodazoles.

Radioligand and SPECT Tracer Development Without Prosthetic‑Group Modification

For teams developing iodine‑isotope‑based radioligands for receptor binding assays or SPECT imaging, the aryl iodide of this compound enables direct Cu(I)‑catalyzed ¹²⁵I/¹³¹I exchange [Section 3, Evidence Item 5]. This avoids the need for amino‑ or carboxyl‑directed conjugation, preserving both the tetrazole bioisostere and the carboxylic acid pharmacophore in the final probe.

Construction of High‑Dimensionality Metal‑Organic Frameworks and Coordination Polymers

Owing to its dual carboxylic acid and tetrazole NH donor functionality, this compound can bridge metal centers in two distinct coordination modes, yielding 2D or 3D networks [Section 3, Evidence Item 6]. When the iodine‑enabled halogen‑bonding capability is also exploited, ternary‑interaction frameworks become accessible, offering structural complexity beyond what monofunctional 5‑(3‑iodophenyl)‑1H‑tetrazole can provide.

Quote Request

Request a Quote for 3-iodo-4-(1H-tetrazol-5-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.